Cas no 497081-43-3 (1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea)

1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea 化学的及び物理的性質
名前と識別子
-
- 1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea
- AN-329/41573273
- F1443-3581
- 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide
- 1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea
- 497081-43-3
- N-(4-methoxybenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea
- AKOS000494030
- 4-methoxy-N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]benzamide
-
- インチ: 1S/C21H25N3O4S2/c1-15-11-13-24(14-12-15)30(26,27)19-9-5-17(6-10-19)22-21(29)23-20(25)16-3-7-18(28-2)8-4-16/h3-10,15H,11-14H2,1-2H3,(H2,22,23,25,29)
- InChIKey: VWFZCYKWWUPKSI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NC(NC(C1C=CC(=CC=1)OC)=O)=S)(N1CCC(C)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 447.12864863g/mol
- どういたいしつりょう: 447.12864863g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 686
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1443-3581-1mg |
1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
497081-43-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1443-3581-3mg |
1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
497081-43-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1443-3581-2mg |
1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
497081-43-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1443-3581-25mg |
1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
497081-43-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1443-3581-20μmol |
1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
497081-43-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1443-3581-50mg |
1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
497081-43-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1443-3581-20mg |
1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
497081-43-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1443-3581-40mg |
1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
497081-43-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1443-3581-30mg |
1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
497081-43-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1443-3581-2μmol |
1-(4-methoxybenzoyl)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
497081-43-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thioureaに関する追加情報
1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea: A Promising Compound in Modern Pharmaceutical Research
1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea, with the CAS number 497081-43-3, represents a significant advancement in the field of drug discovery and targeted therapy. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in anti-inflammatory, anti-cancer, and neuroprotective research. The integration of multiple functional groups, such as the 4-methoxybenzoyl moiety and the 4-(4-methylpiperidin-1-yl)sulfonylphenyl substituent, underscores its multifaceted pharmacological profile. Recent studies have highlighted its role in modulating key biological pathways, making it a valuable candidate for novel therapeutic development.
The molecular architecture of 1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea is designed to optimize drug-target interactions. The thiourea scaffold, a common feature in many pharmaceutical agents, serves as a critical structural element for enhancing bioavailability and metabolic stability. The presence of the 4-methoxybenzoyl group contributes to its lipophilicity, facilitating cellular uptake, while the 4-(4-methylpiperidin-1-yl)sulfonylphenyl moiety introduces unique receptor-binding capabilities. These structural features collectively enhance the compound's potential for selective targeting of specific molecular pathways.
Recent advancements in computational drug design have further elucidated the therapeutic potential of 1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea. Molecular docking studies have demonstrated its ability to interact with protease enzymes and kinase receptors, which are implicated in various pathological conditions. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits significant inhibitory activity against matrix metalloproteinase-9 (MMP-9), a key enzyme involved in inflammatory diseases and neurodegenerative disorders. This finding highlights its potential as a multi-target drug in the treatment of complex diseases.
The synthetic pathway of 1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea has been optimized to ensure high yield and purification efficiency. The synthesis typically involves the condensation of 4-methoxybenzoyl chloride with thiourea, followed by the introduction of the 4-(4-methylpiperidin-1-yl)sulfonylphenyl group through a sulfonylation reaction. This multi-step process, while technically demanding, has been refined to minimize side reactions and improve the chemical purity of the final product. The development of such efficient synthetic methods is crucial for scaling up production and ensuring clinical applicability.
Emerging research suggests that 1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea may have applications in oncology and neurology. A 2024 study in Cancer Research explored its potential as a targeted therapy for breast cancer, where it demonstrated the ability to inhibit EGFR (Epidermal Growth Factor Receptor) signaling pathways. This mechanism is particularly relevant in resistant tumor cells, where traditional therapies often fail. Additionally, preliminary studies on Alzheimer's disease models indicate that this compound may reduce beta-amyloid plaque formation, suggesting its potential as a neuroprotective agent.
The pharmacokinetic profile of 1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea is another area of active investigation. Research published in Drug Metabolism and Disposition in 2023 revealed that this compound exhibits improved half-life and bioavailability compared to its structural analogs. These properties are attributed to the lipophilic nature of the 4-methoxybenzoyl group and the hydrophilic characteristics of the sulfonylphenyl moiety. Such a balance is essential for ensuring that the compound reaches its target sites in sufficient concentrations for therapeutic efficacy.
Despite its promising attributes, the development of 1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea as a therapeutic agent requires further preclinical and clinical evaluation. Ongoing studies are focused on understanding its toxicological profile and long-term safety. Researchers are also exploring combination therapies that incorporate this compound with existing targeted drugs to enhance therapeutic outcomes. The ultimate goal is to translate these findings into real-world clinical applications that address unmet medical needs.
In conclusion, 1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea represents a significant contribution to the field of pharmaceutical science. Its unique molecular structure and potential applications in multi-target therapy make it a compelling candidate for further research and development. As scientific advancements continue to unfold, the role of this compound in addressing complex health challenges is likely to expand, offering new possibilities for innovative treatment strategies.
497081-43-3 (1-(4-methoxybenzoyl)-3-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}thiourea) 関連製品
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2171681-77-7(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}azetidine-2-carboxylic acid)
- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)
- 1628328-88-0(2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
- 1803910-09-9(4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1443248-70-1(3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine)
- 1337110-54-9(3-(furan-3-yl)methylpyrrolidine)
- 2055048-57-0(Fmoc-PEG4-Ala-Ala-Asn-PAB)
- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)
- 1519538-23-8(Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)


